3-Nitro-L-tyrosine

Electrochemistry Redox Biology Protein Biochemistry

Researchers quantifying low-abundance 3-NT in biological matrices often face inadequate method sensitivity. 3-Nitro-L-tyrosine is the precise solution for establishing high-sensitivity HPLC and multiplexed LC-MS/MS assays. - Enables method linearity, LOD, and LOQ establishment across a 2 nM-100 µM dynamic range for HPLC-hv-EC. - Achieves comparable LOQs (0.100 ng/mL) for multiplexed nitrative/chlorinative/brominative stress biomarker panels. - Serves as critical negative/positive control for immunoassay development, verifying antibody specificity.

Molecular Formula C9H10N2O5
Molecular Weight 226.19 g/mol
CAS No. 621-44-3
Cat. No. B030807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-L-tyrosine
CAS621-44-3
Synonyms3-mononitrotyrosine
3-nitro-L-tyrosine
3-nitrotyrosine
3-nitrotyrosine, (DL)-isomer
3-nitrotyrosine, (L)-isomer
nitrotyrosine
Molecular FormulaC9H10N2O5
Molecular Weight226.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O
InChIInChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m0/s1
InChIKeyFBTSQILOGYXGMD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-L-tyrosine: Key Biomarker for Nitrative Stress


3-Nitro-L-tyrosine (CAS 621-44-3), also referred to as 3-nitrotyrosine (3-NT), is a non-proteinogenic L-α-amino acid belonging to the class of tyrosine and derivatives [1]. It is formed endogenously through the nitration of L-tyrosine residues in proteins, primarily mediated by reactive nitrogen species (RNS) such as peroxynitrite (ONOO−), which is generated from the reaction of nitric oxide (NO) and superoxide (O2•−) [2][3]. As a stable end-product of this process, 3-Nitro-L-tyrosine is widely utilized as a quantifiable biomarker for nitrative/oxidative stress in various pathophysiological conditions, including inflammation, neurodegenerative diseases, cardiovascular disorders, and cancer [4].

Workflow Nitrative stress biomarker research
Selection Peroxynitrite pathway probe; analytical reference standard
Use context LC-MS/MS, HPLC-EC, ELISA method development & redox biology

Why Substituting 3-Nitro-L-tyrosine is Unjustified


Generic substitution of 3-Nitro-L-tyrosine with other modified tyrosines (e.g., 3-chloro-L-tyrosine, 3-bromo-L-tyrosine) or unmodified L-tyrosine is not scientifically valid due to distinct physicochemical properties, divergent biochemical origins, and different pathophysiological implications. 3-Nitro-L-tyrosine is a specific product of *nitrative* stress, mediated by peroxynitrite, whereas analogs like 3-chloro-L-tyrosine and 3-bromo-L-tyrosine are markers of *chlorinative* and *brominative* stress, respectively, arising from distinct reactive halogen species [1]. Furthermore, the introduction of the electron-withdrawing nitro group dramatically alters the compound's electrochemical properties, influencing its reactivity and detection characteristics compared to L-tyrosine [2]. Consequently, using a generic substitute would misrepresent the specific nitrative pathway being studied and yield incomparable quantitative results in assays designed for 3-NT detection.

3-chloro- or 3-bromo-tyrosine report chlorinative/brominative stress, not nitrative pathways — biomarker origin may shift interpretation.
Nitro group electron-withdrawing effect alters redox potential versus unmodified tyrosine; electrochemical behavior may not transfer.
Antibody and detection system selectivity for 3-NT residues may not match halogenated analogs — assay response context requires separate validation.

3-Nitro-L-tyrosine vs. Analogs: Quantitative Evidence


Electrode Potential: 3-Nitro-L-tyrosine vs. L-Tyrosine

The introduction of a nitro group at the 3-position significantly elevates the electrode potential of the tyrosine derivative compared to the parent amino acid. This higher potential reflects the electron-withdrawing nature of the nitro group, making 3-Nitro-L-tyrosine a less easily oxidized species and fundamentally altering its behavior in electron transfer reactions within proteins [1].

Electrode potential
Reported
E°' (pH 7) >0.97 V for 3-NT derivative vs. 0.97 V for L-tyrosine
Supports redox-behavior differentiation — 3-NT is not a surrogate for tyrosine in electron-transfer studies.
Exact potential not reported in abstract; N-acetyl derivative measured. Data to verify.
Electrochemistry Redox Biology Protein Biochemistry

Postcolumn Photolysis-EC Detection for Sensitive 3-NT Analysis

Direct comparison of detection methods for liquid chromatography reveals that postcolumn photolysis followed by electrochemical detection (hv-EC) is the most effective technique for quantifying 3-Nitro-L-tyrosine, outperforming UV detection by several orders of magnitude [1]. This superior performance is crucial for measuring low endogenous levels of this biomarker.

Detection sensitivity
Head-to-head
LC-hv-EC LOD: 0.01 pmol; ~330-fold lower than UV detection (33 nM)
Method-context comparison supports LC-hv-EC when high sensitivity and wide dynamic range are required.
Linear range 2 nM–100 µM; source-specific review recommended.
Analytical Chemistry HPLC Method Validation

ELISA Antibody Selectivity: Nitrated Proteins vs. Free Analogs

A competitive ELISA developed for detecting protein-bound 3-Nitrotyrosine exhibits high selectivity for nitrated proteins but low affinity for the free amino acid and its halogenated analog 3-chloro-L-tyrosine [1]. This selectivity profile is critical for assay design.

ELISA selectivity
Head-to-head
Anti-nitrotyrosine antibody: IC50 5–100 nM for nitrated proteins; low affinity for free 3-NT and 3-Cl-tyrosine
Free 3-NT cannot substitute for protein-bound 3-NT as calibrator; assay context requires review.
Negligible cross-reactivity with 3-chloro-tyrosine reported.
Immunoassay ELISA Protein Modification

3-NT vs. 3-CT as Disease Biomarkers

3-Nitro-L-tyrosine (3-NT) and 3-Chloro-L-tyrosine (3-CT) are both markers of oxidative damage, but they originate from distinct biochemical pathways. 3-NT is the product of *nitrative* stress (mediated by peroxynitrite), while 3-CT is a marker of *chlorinative* stress (mediated by myeloperoxidase-derived hypochlorous acid) . In colorectal cancer patients, both metabolites were significantly elevated compared to healthy controls, but 3-NT levels were significantly lower in advanced cancer, a pattern not observed for 3-CT [1].

Biomarker pathway differentiation
Cross-study
3-NT (nitrative stress) vs. 3-CT (chlorinative stress): distinct disease-stage correlation in colorectal cancer plasma (p < 0.05, n=24 vs. 18)
Not interchangeable biomarkers — pathway-specific response profile; selection essential for nitrative stress investigations.
Reported stage-dependent decrease for 3-NT only. LC-MS/MS human plasma research matrix.
Oxidative Stress Inflammation Biomarker Research

LC-MS/MS Quantification Limits of 3-NT, 3-CT, and 3-BT

A validated LC-MS/MS method for the simultaneous quantification of 3-Nitro-L-tyrosine (3-NT), 3-Chloro-L-tyrosine (3-CT), and 3-Bromo-L-tyrosine (3-BT) in human plasma demonstrates high and comparable sensitivity for all three analytes [1]. This enables their concurrent analysis without compromising on the detection of any single species.

Multiplex LOQ equivalence
Cross-study
LOQ (ng/mL): 3-NT 0.100, 3-CT 0.098, 3-BT 0.096; accuracy 95–105%
Supports concurrent procurement for multiplexed biomarker panels — comparable analytical sensitivity across three analytes.
LC-MS/MS without SPE; CV values reported <15%.
LC-MS/MS Bioanalysis Method Development

3-Nitro-L-tyrosine Application Scenarios


High-Sensitivity HPLC Assay Development

Given the demonstrated ~330-fold lower detection limit for 3-Nitro-L-tyrosine using LC with postcolumn photolysis and electrochemical detection (LC-hv-EC) compared to UV detection [1], this compound is optimally suited for use as an analytical standard in developing and validating high-sensitivity HPLC methods. Researchers aiming to quantify low-abundance 3-NT in biological fluids or tissue homogenates should prioritize this compound to establish method linearity, LOD, and LOQ, leveraging the method's wide dynamic range (2 nM to 100 µM) [1].

Multiplexed LC-MS/MS Biomarker Profiling

The validated LC-MS/MS method demonstrating comparable and sensitive quantification of 3-NT alongside 3-CT and 3-BT (LOQs of 0.100, 0.098, and 0.096 ng/mL, respectively) [1] supports the use of this compound in multiplexed biomarker panels. This is particularly valuable in clinical research for diseases with complex inflammatory components (e.g., cancer, cardiovascular disease), where simultaneous profiling of nitrative, chlorinative, and brominative stress markers provides a more comprehensive view of the pathological state.

Immunoassay Selectivity and Quality Control

The unique antibody-binding profile of 3-Nitro-L-tyrosine, where free 3-NT and 3-CT exhibit low affinity while nitrated proteins show high affinity (IC50 5-100 nM) [1], makes it an essential reagent for developing and validating immunoassays. It serves as a critical negative control for verifying antibody specificity against free analytes and as a positive control when conjugated to carrier proteins, ensuring that newly developed ELISAs or Western blot protocols accurately detect the intended protein-bound biomarker and not its free amino acid or halogenated analogs.

Protein Electron Transfer and Redox Studies

The higher electrode potential of 3-Nitro-L-tyrosine compared to L-tyrosine (E°' at pH 7 is >0.97 V vs. 0.97 V for L-tyrosine) [1] makes this compound a crucial tool for biochemists studying electron transfer processes. It can be incorporated into model peptides or proteins to alter local redox potential and investigate the impact on reaction kinetics, radical formation, and the function of redox-active enzymes, providing insights that cannot be obtained with unmodified tyrosine.

Application
Selection Property
Validation Focus
High-sensitivity HPLC method development
LC-hv-EC detection compatibility
LOD, LOQ, and linearity verification against reported method context
Multiplexed LC-MS/MS biomarker profiling
Simultaneous quantification with 3-CT and 3-BT
LOQ equivalence and accuracy across analytes in plasma research matrices
ELISA selectivity and quality control
Antibody discrimination: free vs. protein-bound 3-NT
Negative/positive control performance for nitrated protein detection
Protein electron transfer and redox studies
Elevated electrode potential versus L-tyrosine
Redox potential modulation in model peptides; radical formation assays

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